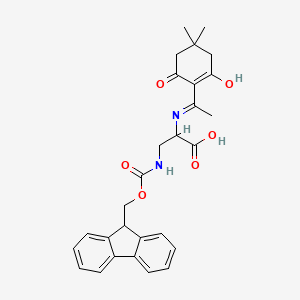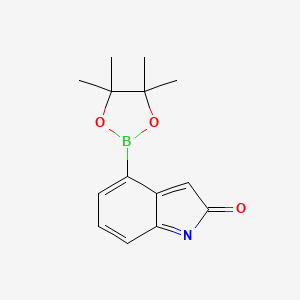
(Z)-2-(N-cyclohexyl-C-phenylcarbonimidoyl)-3-hydroxyprop-2-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Cyclohexylamino)(phenyl)methylene]malonaldehyde is an organic compound with the molecular formula C16H19NO2 It is a derivative of malonaldehyde, where one of the hydrogen atoms is replaced by a cyclohexylamino group and another by a phenylmethylene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(cyclohexylamino)(phenyl)methylene]malonaldehyde typically involves the condensation of cyclohexylamine, benzaldehyde, and malonaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize by-products and improve the purity of the final product.
化学反応の分析
Types of Reactions
2-[(Cyclohexylamino)(phenyl)methylene]malonaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[(Cyclohexylamino)(phenyl)methylene]malonaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-[(cyclohexylamino)(phenyl)methylene]malonaldehyde exerts its effects involves interactions with various molecular targets. The cyclohexylamino group can form hydrogen bonds with biological molecules, while the phenylmethylene group can participate in π-π interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-[(Cyclohexylamino)(phenyl)methylene]acetaldehyde
- 2-[(Cyclohexylamino)(phenyl)methylene]propionaldehyde
Uniqueness
2-[(Cyclohexylamino)(phenyl)methylene]malonaldehyde is unique due to the presence of both cyclohexylamino and phenylmethylene groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.
特性
分子式 |
C16H19NO2 |
|---|---|
分子量 |
257.33 g/mol |
IUPAC名 |
(Z)-2-(N-cyclohexyl-C-phenylcarbonimidoyl)-3-hydroxyprop-2-enal |
InChI |
InChI=1S/C16H19NO2/c18-11-14(12-19)16(13-7-3-1-4-8-13)17-15-9-5-2-6-10-15/h1,3-4,7-8,11-12,15,18H,2,5-6,9-10H2/b14-11+,17-16? |
InChIキー |
KITRBJSJOMJMPC-PBOGWBKOSA-N |
異性体SMILES |
C1CCC(CC1)N=C(C2=CC=CC=C2)/C(=C/O)/C=O |
正規SMILES |
C1CCC(CC1)N=C(C2=CC=CC=C2)C(=CO)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


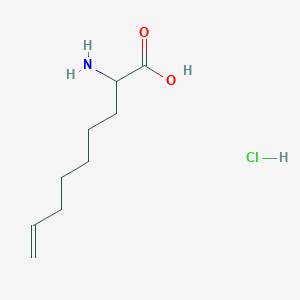
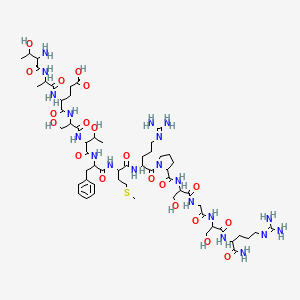
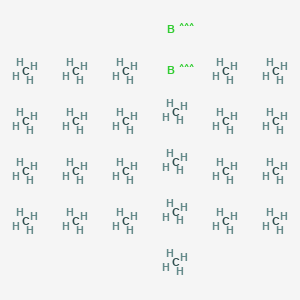
![4-Hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,10,15,18-octaen-12-one](/img/structure/B13383195.png)
![[(1R,3R,5S,7S,8S,9R,10R)-7,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.0^{3,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B13383208.png)

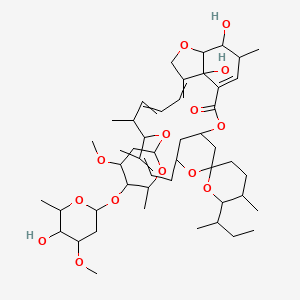
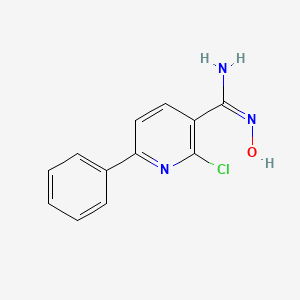
![tert-butyl (3S)-3-[(oxetan-3-yl)amino]piperidine-1-carboxylate](/img/structure/B13383227.png)
![4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(1,3-dithian-2-ylmethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine](/img/structure/B13383234.png)
![1,1',3,3'-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2'-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane]](/img/structure/B13383244.png)
![{4-[(2S)-N-[(1S)-1-carbamoyl-5-[(triphenylmethyl)amino]pentyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B13383255.png)
